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Compound Profile: PKL-IN-1 at a Glance
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Compound Focus: PKI-IN-1
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The following table summarizes the core biochemical data for PKL-IN-1, a potent and selective allosteric

inhibitor of the liver isoform of pyruvate kinase (PKL) [1].

Property Detail

Code Name PKL-IN-1 (also referred to as Compound 12a in primary literature) [2] [1]

Chemical Formula C12Hs0sS [1]

Molar Mass 312.25 g/mol [1]

Primary Target Human Liver Pyruvate Kinase (PKL) [2]
ICso (PKL) 0.07 pM [2] [1]

ICso (PKR) 0.18 uM [1]

Inhibition at 10 pM 96.6% PKL activity [1]

Research Context and Related Inhibitors

PKL-IN-1 was developed in the context of searching for treatments for Non-alcoholic Fatty Liver Disease
(NAFLD) / Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD), a condition affecting an
estimated 25% of the global population for which there are no approved targeted drugs [2] [3].
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e Design Strategy: This compound is the result of a "scaffold-hopping" approach [2]. Researchers
started from Urolithin C, a natural allosteric PKL inhibitor, and replaced the core urolithin structure
with a sulfone moiety, which was found to be highly favorable for potent PKL inhibition [2] [3].

¢ Structure-Activity Relationship (SAR): The presence of catechol moieties (hydroxyl groups on the
aromatic rings) further enhances inhibitory activity. The most potent inhibitors in this series, including
PKL-IN-1, achieved nanomolar-range ICso values, rivaling or significantly surpassing the potency of
the natural lead compounds [2].

e Cellular Activity & Challenges: A key challenge in this field has been designing inhibitors that are
not only potent in biochemical assays but also cell-permeable. While early sulfone-based inhibitors
showed strong activity in cell lysates, their performance in intact liver cell lines was more modest [3].
Subsequent research strategies have focused on improving cellular uptake by incorporating features
like fluorine atoms to refine drug-like properties [3].

Experimental Evidence and Validation

The data for PKL-IN-1 is supported by rigorous experimental methodologies typical of medicinal chemistry

research [2]:

e Enzymatic Activity Assays: The ICso values (the concentration at which 50% inhibition is achieved)
are determined by measuring the enzyme's activity in converting phosphoenolpyruvate (PEP) to
pyruvate. This is typically done using cell lysates, such as those from the HepG2 liver cell line [2] [3].

e Structural Biology: Researchers obtained a crystal structure of a related inhibitor complexed with
PKL. This provides atomic-level insight into the binding mode and interactions at the allosteric site,
which is crucial for rational inhibitor design [2].

¢ Cellular Phenotypic Assay: Beyond enzyme inhibition, the therapeutic goal is to reduce liver fat
accumulation. Promising candidates in this series, such as the related Compound 15e, were shown
to decrease triacylglycerol (TAG) content in hepatic cell models, demonstrating a functional
downstream effect [3].

Mechanism of Action Pathway

The diagram below illustrates the therapeutic logic and molecular mechanism of PKL-IN-1 in the context of

NAFLD/MAFLD.

This visual workflow summarizes the key logical relationships: in NAFLD/MAFLD, PKL activity drives

glycolytic flux, which supplies substrates for fat production (de novo lipogenesis), leading to triglyceride
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accumulation in the liver. PKL-IN-1 acts as an allosteric inhibitor of PKL, with the ultimate therapeutic goal

of reducing hepatic fat.

Interpretation and Research Implications

The development of PKL-IN-1 represents a significant step in preclinical PKL inhibitor research.

¢ High Potency: An ICso of 0.07 uM indicates very high potency for the primary target, making it a
valuable chemical probe for studying PKL biology [2] [1].

e Therapeutic Rationale: The strategy of inhibiting PKL to treat NAFLD is based on reducing the
glycolytic flux that provides carbon backbones for de novo lipogenesis (DNL), the process of
synthesizing new fats in the liver [4].

e Research Use: It is critical to note that PKL-IN-1 is currently characterized as a tool compound "for
research use only" and is not approved for human use [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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